tert-Butyl 7-chloro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 7-chloro-1H-indazole-1-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group at the 1-position and a chlorine atom at the 7-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-chloro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloroindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction and oxidation reactions can lead to different functionalized products .
Scientific Research Applications
tert-Butyl 7-chloro-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 7-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-bromo-1H-indazole-1-carboxylate
- tert-Butyl 7-fluoro-1H-indazole-1-carboxylate
- tert-Butyl 7-iodo-1H-indazole-1-carboxylate
Uniqueness
tert-Butyl 7-chloro-1H-indazole-1-carboxylate is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H13ClN2O2 |
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Molecular Weight |
252.69 g/mol |
IUPAC Name |
tert-butyl 7-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 |
InChI Key |
AXEHJUZGBOXNKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2Cl)C=N1 |
Origin of Product |
United States |
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